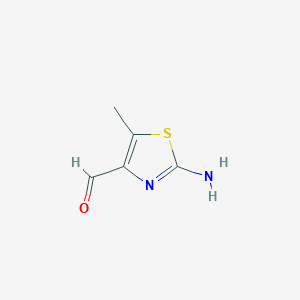

2-Amino-5-methylthiazole-4-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYAYKDKTZKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Methylthiazole 4 Carbaldehyde

Classical Approaches to Thiazole (B1198619) Ring Construction Incorporating Carbaldehyde Functionality

Classical synthetic strategies for 2-Amino-5-methylthiazole-4-carbaldehyde primarily revolve around the construction of the thiazole ring with the requisite substituents either pre-installed on the starting materials or introduced in subsequent steps.

Condensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole (B372263) scaffold. This typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.netmdpi.com For the specific synthesis of this compound, a key precursor would be an α-halocarbonyl compound bearing the methyl and a protected or latent carbaldehyde group at the appropriate positions.

One plausible route involves the use of ethyl 2-chloroacetoacetate or a similar β-ketoester. Reaction with thiourea in a suitable solvent such as ethanol (B145695) can yield ethyl 2-amino-4-methylthiazole-5-carboxylate. google.comgoogle.com This ester serves as a stable precursor to the target carbaldehyde.

| Starting Material | Reagent | Product | Reference |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | google.com |

| Acetoacetate, N-Bromosuccinimide | N-monosubstituted thiourea derivatives | 2-substituted amino-4-methyl-5-formate thiazole salts | google.com |

Multi-Component Reactions (MCRs) Leading to the Thiazole Core

Multi-component reactions offer an efficient approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. While a direct one-pot synthesis for this specific carbaldehyde is not extensively documented, MCRs are widely used for the synthesis of substituted 2-aminothiazoles. These reactions often involve an α-haloketone, a thiourea or thioamide, and another component that can introduce the desired functional group at the 4-position.

Strategic Introduction and Transformation of Functional Groups

A common and effective strategy for the synthesis of this compound involves the initial synthesis of a more stable derivative, followed by the transformation of a functional group into the carbaldehyde.

A key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized via the Hantzsch reaction as previously mentioned. google.comgoogle.com This ester can then be converted to the target aldehyde through a two-step process:

Reduction to the alcohol: The ester can be reduced to 2-amino-4-(hydroxymethyl)-5-methylthiazole using a suitable reducing agent.

Oxidation to the aldehyde: The resulting primary alcohol can then be oxidized to the carbaldehyde using mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Alternatively, the ester can be directly reduced to the aldehyde using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a well-known reagent for the partial reduction of esters to aldehydes. youtube.commasterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. reddit.com

Another approach involves the hydrolysis of the ester to the corresponding carboxylic acid, 2-amino-4-methylthiazole-5-carboxylic acid. sigmaaldrich.com This acid can then be converted to the aldehyde. One method for this transformation is the Rosenmund reduction, which involves the hydrogenation of the corresponding acyl chloride over a poisoned catalyst. libretexts.org

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net While its direct application to 2-amino-5-methylthiazole (B129938) to introduce a formyl group at the 4-position would be a desirable one-step process, the regioselectivity of this reaction on the thiazole ring can be influenced by the existing substituents.

Contemporary and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Methods in the Synthesis of Thiazole Derivatives

The use of catalysts can significantly improve the efficiency and selectivity of thiazole synthesis. For instance, the Hantzsch reaction can be catalyzed by various agents to improve yields and reduce reaction times. While specific catalytic methods for the direct synthesis of this compound are not widely reported, catalytic approaches for the synthesis of the precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, have been explored.

Furthermore, the conversion of the carboxylic acid to the aldehyde can be achieved through catalytic methods. Recent advancements have demonstrated the direct reduction of carboxylic acids to aldehydes using photoredox catalysis with hydrosilane, offering a milder alternative to traditional methods. rsc.org

Environmentally Benign and Solvent-Free Reaction Conditions

Green chemistry principles are being increasingly integrated into synthetic routes. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. The synthesis of 2-aminothiazole derivatives has been reported under solvent-free conditions, which can reduce waste and simplify purification processes. researchgate.net Microwave-assisted synthesis has also been shown to accelerate the formation of the thiazole ring, often leading to higher yields in shorter reaction times.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. jusst.orgasianpubs.org This approach is particularly effective for the synthesis of heterocyclic compounds like 2-aminothiazoles. jusst.orgmdpi.com

The synthesis of 2-aminothiazole derivatives under microwave irradiation typically involves the reaction of a substituted ketone, thiourea, and an iodine source in a microwave reactor. jusst.org This method significantly reduces reaction times from several hours under conventional reflux to just a few minutes. jusst.orgasianpubs.org For instance, a comparative study showed that a reaction requiring 8-10 hours of conventional reflux could be completed in 5-15 minutes using microwave irradiation at 170 W, resulting in good yields and high purity. jusst.orgasianpubs.org The efficiency of microwave synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to different reaction kinetics and product distributions compared to conventional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8–10 hours | 5–15 minutes |

| Energy Source | Oil bath / Reflux | Microwave Irradiation (e.g., 170 W) |

| Yield | Moderate to Good | Good to Excellent |

| Purity | Good | High |

| Process | Thermal Conduction | Dielectric Heating |

This table presents generalized data from studies on various 2-aminothiazole derivatives, highlighting the typical advantages of microwave assistance. jusst.orgasianpubs.org

Photochemical and Electrochemical Synthesis Pathways

The application of photochemical and electrochemical methods for the direct synthesis of this compound is not widely documented. However, electrochemical techniques have been successfully employed for the synthesis of the broader class of 2-aminothiazoles.

One notable electrochemical method involves the reaction of active methylene (B1212753) ketones with thioureas in an undivided cell using graphite (B72142) plate electrodes. beilstein-journals.orgnih.gov This process is mediated by a redox catalyst, such as NH₄I, and proceeds under constant current conditions. beilstein-journals.org The key to this synthesis is the in situ generation of an α-iodoketone, which then undergoes condensation with thiourea to form the thiazole ring. beilstein-journals.org This electrochemical approach is advantageous as it avoids the need for pre-functionalized substrates and the use of external chemical oxidants, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov Various active methylene compounds, including β-keto esters and 1,3-diketones, are suitable substrates for this transformation. beilstein-journals.org

While photochemical reactions are a cornerstone of organic synthesis, their specific application to form the this compound scaffold is not a common strategy. Research in this area has focused more on the electrochemical polymerization of 2-aminothiazole to create conductive polymers rather than on its synthesis. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-aminothiazole derivatives. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

One-pot synthesis procedures are a highly effective strategy for yield enhancement as they minimize the loss of intermediates that can occur during separation and purification steps. clockss.orgtandfonline.com In a typical one-pot synthesis of 2-aminothiazoles, an aromatic methyl ketone is reacted with thiourea in the presence of a brominating agent like copper(II) bromide. clockss.org The reaction proceeds through an α-bromination/cyclization process.

Several factors can be fine-tuned for optimal results:

Catalyst/Reagent: The choice of halogenating agent and catalyst is critical. Studies have explored various systems, including iodine, N-bromosuccinimide (NBS), and copper(II) bromide. clockss.orgtandfonline.com The use of a solid catalyst like montmorillonite-K10 has also been shown to be effective. researchgate.net

Solvent: The solvent can significantly influence reaction rates and yields. While traditional organic solvents are common, greener alternatives like lactic acid (acting as both solvent and catalyst) have been successfully used, offering an environmentally benign option. tandfonline.com Ethanol is also a frequently used solvent. rsc.org

Temperature: The reaction temperature is a key variable. For instance, in a one-pot synthesis using a specific nanocatalyst, 80 °C was identified as the optimal temperature. researchgate.net

Base: The presence or absence of a base can affect the reaction outcome. In some syntheses, a base like sodium bicarbonate is used, while in others, the reaction proceeds efficiently without one. clockss.org

Table 2: Optimization of Reaction Conditions for a Model 2-Aminothiazole Synthesis

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Catalyst Amount | 0.005 g | 75% |

| 2 | Catalyst Amount | 0.01 g | 90% |

| 3 | Catalyst Amount | 0.015 g | 90% |

| 4 | Temperature | 60 °C | 70% |

| 5 | Temperature | 80 °C | 90% |

| 6 | Temperature | 100 °C | 85% |

| 7 | Solvent | Methanol | 65% |

| 8 | Solvent | Ethanol | 90% |

This table is a representative example based on findings for optimizing the synthesis of 2-aminothiazoles using a nanocatalyst system, with optimal conditions highlighted in bold. researchgate.net

Development of Scalable Synthetic Routes for Industrial and Academic Applications

The development of scalable, efficient, and cost-effective synthetic routes is essential for the application of 2-aminothiazole derivatives in both industrial and academic settings. The primary strategy for achieving scalability is the implementation of "one-pot" reactions. clockss.orgtandfonline.comresearchgate.net

Key considerations for developing scalable routes include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Cost and Availability of Starting Materials: Utilizing readily available and inexpensive starting materials, such as aromatic methyl ketones and thiourea. clockss.org

Process Simplification: Minimizing the number of operational steps, such as extractions and purifications. The use of heterogeneous or magnetically separable catalysts can greatly simplify product isolation and catalyst recycling. rsc.orgresearchgate.net

Environmental Impact: Employing green solvents like lactic acid or water, and energy-efficient techniques like microwave synthesis, reduces the environmental footprint of the synthesis. jusst.orgtandfonline.com

The transition from laboratory-scale synthesis to industrial production requires robust and reproducible methods. One-pot procedures that are high-yielding and utilize stable, inexpensive reagents are the most promising candidates for large-scale applications of 2-aminothiazole derivatives. clockss.orgtandfonline.com

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Methylthiazole 4 Carbaldehyde

Transformations Involving the Carbaldehyde Moiety

The aldehyde group is a primary site for synthetic modification due to the electrophilic nature of its carbonyl carbon. It readily participates in nucleophilic additions, condensations, redox reactions, and olefination, making it a cornerstone for molecular elaboration.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the carbaldehyde is susceptible to attack by various nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The presence of the electron-donating amino group and the thiazole (B1198619) ring can modulate the reactivity of the aldehyde. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions can be employed to form new carbon-carbon bonds, yielding secondary alcohols or cyanohydrins, respectively.

Condensation Reactions with Primary Amines and Hydrazines (e.g., Schiff Base, Hydrazone Formation)

The carbaldehyde functionality of 2-Amino-5-methylthiazole-4-carbaldehyde is a prime site for condensation reactions with primary amines and hydrazine (B178648) derivatives. These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

The reaction with primary amines results in the formation of imines, commonly known as Schiff bases. jocpr.comnih.gov This transformation is widely used in the synthesis of various heterocyclic compounds and ligands. uomustansiriyah.edu.iq The general procedure involves reacting the thiazole carbaldehyde with a suitable aromatic or aliphatic amine in a protic solvent like ethanol (B145695), often with a few drops of an acid catalyst such as acetic acid. researchgate.netrjptonline.org

Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. nih.govresearchgate.netlew.ro These reactions are fundamental in medicinal chemistry for creating molecules with a broad spectrum of biological activities. nih.govdergipark.org.tr The reaction is typically carried out by refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol. nih.govlew.ro

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol, catalytic acid, reflux |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the carbaldehyde into the corresponding 2-amino-5-methylthiazole-4-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. This carboxylic acid derivative serves as a valuable precursor for the synthesis of amides, esters, and other acid derivatives. nih.gov

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-amino-5-methylthiazol-4-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reduction of other functional groups.

Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbonyl olefination reactions provide a powerful method for forming carbon-carbon double bonds, converting the aldehyde group into an alkene.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This method is highly versatile for preparing a wide range of alkenes. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction is often preferred as it typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org The phosphonate carbanions are generated by treating an alkyl phosphonate with a base. nrochemistry.com They are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions under milder conditions. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org A notable variation is the Still-Gennari modification, which utilizes specific phosphonates to yield (Z)-alkenes with high selectivity. nrochemistry.comyoutube.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product | Key Advantages |

|---|---|---|---|

| Wittig | Phosphorus Ylide (Ph₃P=CHR) | (E/Z)-Alkene mixture | Broad substrate scope libretexts.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity, easier purification wikipedia.orgorganic-chemistry.org |

Reactions at the Amino Group

The exocyclic amino group at the C2 position of the thiazole ring is nucleophilic and can undergo various substitution reactions, including acylation, alkylation, and sulfonylation. It's important to note that 2-aminothiazoles can exist in tautomeric forms (amino and imino), which can influence their reactivity. researchgate.netnih.gov

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group can be acylated using acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). mdpi.com For instance, reaction with acetic anhydride (B1165640) or various acyl chlorides leads to the formation of the corresponding N-acetyl or N-acyl derivatives. researchgate.netmdpi.com These reactions are often carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. researchgate.net

Alkylation: Alkylation of the amino group can introduce alkyl substituents. This can be achieved using alkyl halides. Direct alkylation might lead to a mixture of mono- and di-alkylated products. A common strategy involves a two-step process: acylation or sulfonylation to form an intermediate that can be selectively alkylated, followed by deprotection if necessary. nih.gov

Sulfonylation: The amino group reacts with sulfonyl chlorides (e.g., arylsulfonyl chlorides) in the presence of a base to form sulfonamides. researchgate.netnih.gov This reaction is a reliable method for synthesizing a variety of N-sulfonylated 2-aminothiazole (B372263) derivatives. researchgate.net The resulting sulfonamide can then be further functionalized, for example, by alkylation on the sulfonamide nitrogen. nih.gov

Table 3: Reactions at the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) / Anhydride ((RCO)₂O) | N-Acyl-2-aminothiazole |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-aminothiazole |

Diazotization and Subsequent Transformations

The primary amino group at the C2 position of the thiazole ring is a key site for derivatization through diazotization. Treatment of 2-aminothiazole derivatives with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino group into a diazonium salt. This intermediate is typically unstable and is used directly in subsequent reactions.

One of the most significant transformations of the thiazole diazonium salt is the Sandmeyer reaction . This reaction allows for the replacement of the diazonium group with a variety of nucleophiles, most commonly halides (Cl, Br) and cyanide (CN), using a copper(I) salt as a catalyst. nih.govchemicalbook.com For instance, reacting the diazonium salt of a 2-aminothiazole with cuprous chloride or cuprous bromide introduces a chloro or bromo substituent at the 2-position, respectively. nih.gov This provides a reliable method for synthesizing 2-halo-5-methylthiazole-4-carbaldehyde derivatives.

Another important reaction of the diazonium salt is diazo coupling . In this reaction, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This reaction is fundamental in the synthesis of various dyes. The coupling of a diazonium salt from a 2-aminothiazole derivative with 3-methyl-1-phenyl-5-pyrazolone has been reported to yield a 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold. nih.gov

Table 1: Examples of Diazotization and Subsequent Transformations of 2-Aminothiazole Derivatives

| Starting Material | Reagents | Product | Reaction Type |

| 2-Aminothiazole derivative | 1. NaNO₂, HCl 2. CuCl | 2-Chlorothiazole derivative | Sandmeyer Reaction |

| 2-Aminothiazole derivative | 1. NaNO₂, H₂SO₄ 2. CuBr | 2-Bromothiazole derivative | Sandmeyer Reaction |

| 2-Aminothiazole derivative | 1. NaNO₂, HCl 2. KCN, CuCN | 2-Cyanothiazole derivative | Sandmeyer Reaction |

| 2-Aminothiazole derivative | 1. NaNO₂, HCl 2. Phenol, NaOH | 2-(p-hydroxyphenylazo)thiazole derivative | Azo Coupling |

Formation of Imine and Related Derivatives

The 2-amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines (-N=CH-). jocpr.com This reaction is typically carried out by refluxing equimolar amounts of the aminothiazole and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. jocpr.comnih.gov The formation of the imine is confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the C=N stretching vibration in the IR spectrum. nih.gov

These Schiff bases are not just stable final products; they are also valuable intermediates for the synthesis of other heterocyclic systems. nih.gov For example, cyclization of a thiazole-based Schiff base with thioglycolic acid can yield a thiazolidinone derivative, while reaction with thiosalicylic acid can produce a benzothiazinone derivative. nih.gov

Simultaneously, the carbaldehyde group at the 4-position is also a reactive site for imine formation. It can react with various primary amines to yield a different set of Schiff bases, where the imine linkage is at the C4 position. This dual reactivity allows for the synthesis of a wide array of derivatives from a single starting molecule.

Table 2: Formation of Imines from 2-Aminothiazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| 2-Aminothiazole derivative | Substituted Benzaldehyde | N-(substituted-benzylidene)-thiazol-2-amine (Schiff Base) |

| 2-Aminothiazole derivative | Substituted Ketone | N-(substituted-alkylidene)-thiazol-2-amine (Schiff Base) |

| Thiazole-4-carbaldehyde derivative | Primary Amine | 4-(Iminomethyl)thiazole derivative (Schiff Base) |

Reactivity of the Thiazole Ring System

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring can undergo electrophilic aromatic substitution. The presence of the electron-donating 2-amino group activates the ring, making it more susceptible to electrophilic attack. Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution in 2-aminothiazoles. chemicalbook.compharmaguideline.com

Halogenation is a common electrophilic substitution reaction. 2-Aminothiazoles react with halogenating agents to yield 5-halo derivatives. For instance, regioselective halogenation of 2-aminothiazoles at the 5-position can be achieved at room temperature using copper(II) halides (CuX₂, where X = Cl or Br). nih.gov The halogenation is believed to proceed through an addition-elimination mechanism. rsc.org Biocatalytic halogenation using vanadium-dependent haloperoxidases also selectively installs a bromine atom at the 5-position of 2-aminothiazoles under mild, aqueous conditions. nih.govacs.org

Nitration of 2-aminothiazole derivatives also typically occurs at the C5 position. Direct nitration of 2-aminothiazole can be achieved by adding 2-aminothiazole nitrate (B79036) to concentrated sulfuric acid. guidechem.comgoogle.com In the case of 2-Amino-5-methylthiazole (B129938), the C5 position is already occupied. Research on the nitration of 2-acetamido-5-methylthiazole (B112850) has shown that the nitro group can be introduced at the C4 position, though this requires specific conditions. cdnsciencepub.com However, due to the presence of the aldehyde group at C4 in the target molecule, such a reaction would not be feasible. Further substitution would likely be directed by the combined electronic effects of the existing substituents, which can be complex.

Nucleophilic Attack and Ring-Opening Reactions (if applicable)

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. pharmaguideline.com This reactivity is enhanced if a good leaving group is present at the C2 position. For instance, 2-halothiazoles readily undergo nucleophilic substitution. ias.ac.in

While the thiazole ring is generally stable, ring-opening reactions can occur under specific conditions. For example, some 2-aminothiazole derivatives have been shown to undergo a palladium-catalyzed ring-opening/arylation/cyclization sequence to form isocytosine (B10225) analogues. acs.org Additionally, chemical polymerization of 2-aminothiazole with certain oxidants like iron(III) chloride has been suggested to proceed via a ring-opening mechanism. researchgate.net

Ring-Closing and Rearrangement Reactions

The functional groups on the this compound scaffold can participate in intramolecular or intermolecular reactions to form fused ring systems. For example, derivatives of 2-aminothiazoles can be used to synthesize thiazolo[4,5-d]pyridazine (B3050600) systems through in situ cyclization reactions. mdpi.com The synthesis of fused-thiazole derivatives from epoxy-ketones and thiourea (B124793) derivatives in acetic acid has also been reported, highlighting the utility of the thiazole moiety in constructing complex polycyclic structures. nih.gov

Rearrangement reactions of the thiazole ring itself are less common due to its aromatic stability. However, under certain conditions, such as high-temperature Diels-Alder reactions, thiazoles can undergo cycloaddition followed by the extrusion of sulfur to form a pyridine ring. wikipedia.org

Reactions Involving the Methyl Group (where activated)

The methyl group at the C5 position of the thiazole ring is generally not highly reactive. However, its reactivity can be enhanced, particularly through deprotonation using a strong base. Studies on related methyl-substituted thiazoles have shown that a methyl group can be deprotonated by organolithium reagents like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA). rsc.org This generates a carbanion that can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elongation of the carbon chain at the C5 position. pharmaguideline.com

The regioselectivity of this deprotonation depends on the other substituents present on the ring. For instance, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl position. rsc.org In the case of this compound, the presence of the amino and aldehyde groups would influence the acidity of the methyl protons. Condensation reactions involving the activated methyl group with aromatic aldehydes are also a possibility, similar to the reactivity observed with 2-methylthiazole. pharmaguideline.com

Side-Chain Functionalization and Modification

The presence of both a primary amino group and an aldehyde group allows for selective and sequential modifications, leading to a vast library of derivatives.

Reactions of the Aldehyde Group: The carbaldehyde at the C4 position is a key site for functionalization, most notably through condensation reactions. It readily reacts with primary amines, hydrazines, and related nucleophiles to form imines (Schiff bases) and hydrazones, respectively. nih.govjocpr.comnih.gov This type of reaction is fundamental in dynamic covalent chemistry and is widely used to link the thiazole core to other molecular fragments. For instance, refluxing 2-aminothiazole derivatives with various aromatic aldehydes in ethanol is a common method to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. nih.gov The synthesis of Schiff bases from 2-aminothiazole precursors and aldehydes like indole-3-carbaldehyde has been well-documented. jocpr.com

Reactions of the Amino Group: The exocyclic amino group at the C2 position is highly nucleophilic and serves as the primary site for acylation and related reactions. mdpi.comresearchgate.net Treatment with acyl halides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of stable amide derivatives. nih.govresearchgate.net This transformation is crucial for attaching various side chains and modulating the electronic and steric properties of the molecule. For example, 2-aminothiazole can be readily acylated with different acyl halides in dry pyridine to yield the corresponding amides in high yields. nih.gov Similarly, reactions with isocyanates and isothiocyanates afford the corresponding urea (B33335) and thiourea derivatives, which are important pharmacophores. mdpi.com

The table below summarizes common side-chain functionalization strategies for the 2-aminothiazole scaffold.

| Functional Group | Reagent Class | Resulting Linkage/Group | Reaction Type |

|---|---|---|---|

| Aldehyde (-CHO) | Primary Amines (R-NH₂) | Imine / Schiff Base (-CH=N-R) | Condensation |

| Aldehyde (-CHO) | Hydrazines (R-NH-NH₂) | Hydrazone (-CH=N-NH-R) | Condensation |

| Amino (-NH₂) | Acyl Halides / Anhydrides | Amide (-NH-C(=O)-R) | Acylation |

| Amino (-NH₂) | Isocyanates (R-N=C=O) | Urea (-NH-C(=O)-NH-R) | Addition |

| Amino (-NH₂) | Isothiocyanates (R-N=C=S) | Thiourea (-NH-C(=S)-NH-R) | Addition |

Chemoselectivity and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple nucleophilic and electrophilic centers in this compound and its derivatives presents a challenge and an opportunity for selective chemical modifications. The primary reactive sites are the exocyclic amino group, the endocyclic ring nitrogen, and the aldehyde's carbonyl carbon.

The exocyclic amino group is generally the most nucleophilic nitrogen atom, making it the preferential site for reactions like acylation under standard conditions. researchgate.net However, the regioselectivity of reactions can be influenced by the nature of the electrophile and the reaction conditions. For example, in the acylation of 2-amino-4-halothiazoles, bis-acylated products can sometimes form, indicating reactivity at more than one site. nih.gov

Studies on the nucleophilicity of 2-aminothiazoles have shown that while they exhibit higher nitrogen basicity than anilines, they can also react as carbon nucleophiles at the C5 position via electrophilic aromatic substitution, depending on the electrophile and substitution pattern on the thiazole ring. researchgate.net When the C5 position is blocked, as in the target molecule, reactivity is directed towards the nitrogen centers or other side chains.

The balance between kinetic and thermodynamic control can also dictate the final product structure. wikipedia.orgjackwestin.com A kinetically controlled reaction, often occurring at lower temperatures, will favor the product that is formed fastest (i.e., via the lowest activation energy pathway). In contrast, a thermodynamically controlled reaction, typically at higher temperatures and with longer reaction times, will yield the most stable product. wikipedia.orglibretexts.orgyoutube.com This principle is critical when competing reaction pathways can lead to different regioisomers, such as acylation at the exocyclic amino group versus the endocyclic ring nitrogen.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for predicting reaction outcomes and optimizing conditions.

Schiff Base Formation: The reaction between the aldehyde group and a primary amine to form a Schiff base is a well-established, acid-catalyzed, two-step process. wjpsonline.comresearchgate.net The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a proton transfer to form a neutral carbinolamine or hemiaminal intermediate. researchgate.net In the final step, acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine yields the stable imine product. wjpsonline.comyoutube.com The rate-determining step is typically the dehydration of the carbinolamine. wjpsonline.com

Acylation of the Amino Group: The acylation of the 2-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen atom attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride ion) to generate the final amide product. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). mdpi.comnih.gov

Hantzsch Thiazole Synthesis: While not a derivatization of the title compound itself, the Hantzsch synthesis is the classic and fundamental method for forming the 2-aminothiazole ring. mdpi.comwikipedia.org The mechanism involves the reaction of an α-haloketone with a thioamide (like thiourea). chemhelpasap.comsynarchive.comresearchgate.net It begins with an SN2 reaction where the sulfur of the thioamide acts as a nucleophile, displacing the halide from the α-haloketone. youtube.com This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. chemhelpasap.com A subsequent dehydration step leads to the formation of the aromatic thiazole ring. researchgate.netyoutube.com

The table below details the key mechanistic steps for the primary derivatization reactions.

| Reaction | Step 1 | Intermediate | Step 2 |

|---|---|---|---|

| Schiff Base Formation | Nucleophilic attack of amine on carbonyl carbon | Carbinolamine (Hemiaminal) | Acid-catalyzed dehydration |

| Amide Formation (Acylation) | Nucleophilic attack of amino group on acyl carbon | Tetrahedral Intermediate | Elimination of leaving group |

| Hantzsch Synthesis | Nucleophilic attack of thioamide sulfur on α-carbon of haloketone | S-alkylated intermediate | Intramolecular cyclization followed by dehydration |

Computational and Theoretical Studies of 2 Amino 5 Methylthiazole 4 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in mapping the electronic landscape of 2-Amino-5-methylthiazole-4-carbaldehyde, which fundamentally governs its chemical behavior and reactivity.

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is primarily dictated by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For thiazole (B1198619) derivatives, these values are typically determined using Density Functional Theory (DFT) calculations. The HOMO-LUMO gap provides insights into the molecule's stability and its potential for electronic transitions. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.20 |

Note: These are representative values for a thiazole derivative and can vary based on the specific computational method and basis set employed.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing varying potential values.

Typically, regions of negative potential, often colored red, are electron-rich and are susceptible to attack by electrophiles. nih.govresearchgate.net Conversely, areas of positive potential, usually colored blue, are electron-deficient and are likely sites for nucleophilic attack. nih.govresearchgate.net In this compound, the electronegative nitrogen and oxygen atoms are expected to be surrounded by regions of negative potential, while the hydrogen atoms of the amino group and the thiazole ring would likely exhibit positive potential.

Fukui functions, derived from DFT, are local reactivity descriptors that help to identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Conformational Analysis and Energy Minimization Studies

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

Computational methods are employed to systematically rotate the bonds and calculate the energy of each resulting conformation. For instance, studies on N,N-disubstituted 2-aminothiazole-5-carbaldehydes have shown that the aldehyde group typically adopts the carbonyl O,S-syn-conformation. rsc.org Such studies are essential for understanding the three-dimensional structure of the molecule, which is a key determinant of its physical properties and biological interactions.

Spectroscopic Property Predictions (e.g., Computational NMR, IR, UV-Vis Spectroscopy)

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Computational NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the isotropic magnetic shielding constants for each nucleus within the optimized molecular geometry. nih.gov The choice of functional, basis set, and inclusion of solvent effects can significantly improve the accuracy of these predictions. nih.govgithub.io

Computational IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an experimental IR spectrum. mdpi.com These frequencies are associated with specific molecular motions such as bond stretching, bending, and torsional vibrations. For example, in related thiazole derivatives, characteristic bands for the amino and carbonyl groups can be predicted. nih.govmdpi.com

Computational UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's photophysical properties. nih.gov

Table 2: Representative Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Dependent on proton environment |

| ¹³C NMR | Chemical Shift (ppm) | Dependent on carbon environment |

| IR | Vibrational Frequency (cm⁻¹) | Peaks corresponding to N-H, C=O, C=N, and C-S stretches |

| UV-Vis | λmax (nm) | Typically in the range of 300-400 nm for similar structures researchgate.net |

Note: These are generalized predictions based on related compounds. Specific values require dedicated calculations for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can trace the energetic profile from reactants to products.

A crucial aspect of this modeling is the identification and characterization of transition states—the high-energy intermediates that connect reactants and products. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in governing the reaction rate. This information is vital for understanding reaction mechanisms and for designing more efficient synthetic pathways. For example, theoretical studies on the tautomerization of 2-amino-4-methylthiazole (B167648) have elucidated the high energy barriers involved in such processes. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Applications in Structure-Reactivity Relationships

No dedicated Density Functional Theory (DFT) studies for this compound have been identified in the available literature.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Predict Reactivity Descriptors: Use the calculated electronic properties to derive global reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule. While no specific data exists for this compound, a hypothetical table of such descriptors is shown below to illustrate the concept.

Hypothetical DFT-Calculated Reactivity Descriptors This table is for illustrative purposes only, as no specific data for this compound was found.

| Descriptor | Symbol | Formula | Theoretical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Global Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | (IP + EA) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity to accept electrons. |

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.

Studies on related 2-aminothiazole (B372263) structures often use these DFT methods to correlate calculated parameters with experimentally observed biological activity or chemical reactivity.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies published for this compound.

Molecular dynamics is a computational simulation method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its dynamic behavior and interactions with its environment over time. Such simulations are valuable for:

Solvation Analysis: Simulating the molecule in different solvents (e.g., water, ethanol) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy. This helps in predicting solubility and understanding solvent effects on reactivity.

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt at a given temperature and identifying the most populated or energetically favorable conformations.

Interaction with Biomolecules: If the molecule is being investigated for potential biological activity, MD simulations can model its interaction with a target protein or enzyme. These simulations can reveal the specific binding mode, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity.

Hypothetical Intermolecular Interaction Data from MD Simulation This table is for illustrative purposes only, as no specific data for this compound was found.

| Interaction Type | Potential Functional Groups Involved | Significance |

|---|---|---|

| Hydrogen Bonding | Amino (-NH₂) group, Aldehyde (-CHO) group, Thiazole Nitrogen | Crucial for specific binding to biological targets and for interactions with protic solvents. |

| Hydrophobic Interactions | Methyl (-CH₃) group, Thiazole ring | Important for binding in nonpolar pockets of proteins and for solubility in nonpolar solvents. |

| π-π Stacking | Thiazole ring | Can occur with aromatic residues in proteins or other aromatic molecules. |

| Van der Waals Forces | Entire molecule | General non-specific interactions that contribute to overall binding and packing in condensed phases. |

While these computational tools are frequently applied to novel chemical structures in medicinal and materials chemistry, the specific application to this compound has not yet been reported in the accessible scientific literature.

Role As a Synthetic Building Block and Precursor in Advanced Chemical Syntheses

Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of the amino and carbaldehyde groups on the thiazole (B1198619) ring makes 2-Amino-5-methylthiazole-4-carbaldehyde an ideal starting material for the synthesis of various heterocyclic structures. These functional groups can react intramolecularly or with external reagents to build new rings onto the existing thiazole core.

Synthesis of Fused and Bridged Heterocyclic Systems

The vicinal amino and carbaldehyde functionalities in this compound are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems. A prime example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a class of compounds recognized for their potential therapeutic applications. mdpi.com While many syntheses start with related thiazole-5-carboxamides, the aldehyde group can readily participate in similar annulation reactions. For instance, reaction with reagents like trifluoroacetic anhydride (B1165640) could lead to the formation of a fused pyrimidine (B1678525) ring, yielding a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine core. The general reactivity of 2-aminothiazoles in multicomponent reactions to produce fused pyrimidine scaffolds is well-documented. nih.gov

The aldehyde can react with active methylene (B1212753) compounds, followed by cyclization involving the amino group, to generate fused pyridine (B92270) rings, resulting in thiazolo[4,5-b]pyridine (B1357651) derivatives. These reactions highlight the utility of the compound in creating bicyclic and polycyclic heterocyclic frameworks of significant interest in medicinal chemistry.

Construction of Polycyclic Aromatic Compounds

While the 2-aminothiazole (B372263) moiety is a component of many complex bioactive molecules, its specific application as a foundational unit for the direct construction of large, fused polycyclic aromatic compounds (PAHs) is not extensively documented. The synthesis of PAHs typically involves reactions that build fused benzene (B151609) rings, such as Diels-Alder reactions or various cyclization strategies involving aryl precursors.

Theoretically, this compound could be incorporated into a larger polycyclic system through a multi-step synthetic sequence. This could involve converting the aldehyde and amino groups into functionalities suitable for annulation reactions, such as Friedel-Crafts or palladium-catalyzed cross-coupling reactions, which could then be followed by cyclization to form additional aromatic rings fused to the thiazole or an adjacent ring. However, this remains a speculative application based on general synthetic principles rather than a commonly employed strategy.

Incorporation into Macrocyclic Architectures

The bifunctional nature of this compound makes it a suitable component for the synthesis of macrocycles. Macrocyclization can be achieved through strategies that leverage its two reactive sites. For example, a condensation reaction between the aldehyde group of one molecule and the amino group of another can lead to the formation of large Schiff base (imine) macrocycles under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

An illustrative approach would be the [2+2] condensation of this compound with a diamine, such as 1,2-diaminobenzene. This reaction would form a macrocyclic structure containing two thiazole units and two diimine linkages. The versatility of this approach allows for the synthesis of a variety of macrocyclic architectures by choosing different linking diamines or dialdehydes to react with the title compound.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond forming heterocyclic cores, this compound is a valuable intermediate for synthesizing specialized molecules with applications in catalysis and materials science.

Design and Synthesis of Novel Chiral Ligands and Organocatalysts

The functional groups of this compound are readily derivatized to create ligands for asymmetric catalysis and to synthesize organocatalysts.

Chiral Ligands: Chiral Schiff base ligands can be synthesized through the condensation of the carbaldehyde group with a chiral primary amine. The resulting N-substituted imine, which contains the thiazole unit, can act as a bidentate or tridentate ligand, coordinating with various transition metals to form chiral catalysts for enantioselective reactions.

Organocatalysts: The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), which is nature's catalyst for biochemical reactions like the benzoin (B196080) condensation. This reactivity is harnessed in synthetic organocatalysis through N-Heterocyclic Carbenes (NHCs). The 2-amino-5-methylthiazole (B129938) core can be converted into a thiazolium salt. Subsequent deprotonation with a base generates a thiazol-2-ylidene, a type of NHC. These carbenes are powerful organocatalysts for reactions such as the benzoin condensation, Stetter reaction, and transesterification. mdpi.com The substituents at the C4 and C5 positions can be used to tune the steric and electronic properties of the catalyst.

Precursors for Functional Organic Materials (e.g., Dyes, Pigments, Polymers, Optoelectronic Materials)

The conjugated electronic system of the thiazole ring, combined with its reactive functional groups, makes this compound a useful precursor for a range of functional organic materials.

Dyes and Pigments: The 2-amino group on the thiazole ring can be readily diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (coupling components), such as phenols or anilines, to produce intensely colored azo dyes. nih.gov Research has shown that azo dyes derived from 2-amino-5-methyl-thiazole exhibit potent biological activity and can be used as disperse dyes. rsc.org The specific color and properties of the dye can be fine-tuned by selecting different coupling partners.

| Diazotized Amine | Coupling Component | Resulting Azo Dye Class | Color Range |

| 2-Amino-5-methylthiazole | 2-Hydroxy-3-methoxy-benzaldehyde | Thiazolyl-azo-benzaldehyde | Varies with pH |

| 2-Amino-5-methylthiazole | N,N-Dimethylaniline | Thiazolyl-azo-aniline | Varies with pH |

Polymers: The compound can be used as a monomer for the synthesis of coordination polymers. The nitrogen atom of the thiazole ring and the exocyclic amino group can act as coordination sites for metal ions. For instance, 2-amino-4-methylthiazole (B167648), a closely related compound, has been used to synthesize an Fe(III) coordination polymer with 1,4-benzenedicarboxylic acid as a co-ligand. researchgate.netresearchgate.net The resulting material, [Fe(BDC)(AMTZ)Cl]·2H2O, demonstrates the potential of these thiazole derivatives to form stable polymeric frameworks with interesting material properties. researchgate.netresearchgate.net

| Metal Center | Ligand 1 | Ligand 2 (Co-ligand) | Polymer Formula |

| Iron(III) | 2-Amino-4-methylthiazole (AMTZ) | 1,4-Benzenedicarboxylic acid (BDC) | [Fe(BDC)(AMTZ)Cl]·2H2O researchgate.netresearchgate.net |

The presence of the aldehyde and amino groups also offers pathways to create condensation polymers, such as polyimines or polyamides, after suitable functional group transformations, which could have applications in optoelectronics.

Integration into Supramolecular Assemblies and Networks

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde group, makes it a prime candidate for the construction of complex supramolecular assemblies and networks. These functional groups provide programmable sites for molecular recognition and self-assembly through the formation of directional, non-covalent interactions or reversible covalent bonds.

The primary pathway for integrating this compound into larger architectures is through the formation of Schiff bases (imines). The aldehyde moiety can readily condense with primary amines, while the 2-amino group can react with other carbonyl compounds. gsconlinepress.com This dual reactivity allows for several assembly strategies:

Self-condensation: Under specific conditions, this compound could potentially undergo self-condensation to form oligomeric or polymeric Schiff base structures.

Reaction with Multitopic Linkers: By reacting with complementary multitopic amines or aldehydes, it can form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. For instance, reaction with a diamine could yield linear polymers, while reaction with a triamine could lead to branched or sheet-like structures.

The resulting imine bonds, along with the nitrogen and sulfur atoms of the thiazole ring, act as excellent coordination sites for metal ions. The introduction of metal centers can direct the assembly process, leading to the formation of highly ordered metallo-supramolecular structures such as coordination polymers or discrete molecular cages. The thiazole moiety is a well-established component in coordination chemistry, and its derivatives are known to form stable complexes. For example, related 2-amino-5-methyl-thiazole compounds have been used to create copper(II) coordination compounds involving Schiff bases. researchgate.net

The planarity and rigidity of the thiazole ring, combined with the stereochemical constraints of the C=N double bond in the resulting Schiff bases, contribute to the formation of well-defined and predictable structures. The non-covalent interactions that further guide the assembly include:

Hydrogen Bonding: The amino group and the imine nitrogen can act as hydrogen bond donors and acceptors.

π-π Stacking: The aromatic thiazole rings can stack on top of each other, providing additional stability to the assembly.

Metal Coordination: As mentioned, the nitrogen and sulfur atoms can coordinate with metal ions.

These assemblies have potential applications in materials science, for example, in the development of porous materials for gas storage, sensors, or catalysts.

| Strategy | Reactant(s) | Key Interactions | Potential Structure |

|---|---|---|---|

| Self-Assembly Polymerization | This compound | Schiff Base Formation, Hydrogen Bonding | Linear or Cyclic Oligomers/Polymers |

| Co-condensation with Diamines | This compound + Aromatic/Aliphatic Diamine | Schiff Base Formation, π-π Stacking | 1D Chains / Polymers |

| Metallo-Supramolecular Assembly | This compound + Amine Linker + Metal Salt (e.g., Cu(II), Zn(II)) | Metal-Ligand Coordination, Schiff Base Formation | Coordination Polymers, Molecular Cages |

Retrosynthetic Analysis Strategies Utilizing this compound

Retrosynthetic analysis is a method for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the thiazole ring, a strategy informed by the well-established Hantzsch thiazole synthesis. researchgate.net

The Hantzsch synthesis is the most common and versatile method for constructing the 2-aminothiazole core, involving the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.gov Applying this logic in a retrosynthetic direction, the C-N and C-S bonds of the thiazole ring are disconnected.

Primary Disconnection:

The key disconnection breaks the thiazole ring into two fundamental building blocks:

A Thiourea Component: This provides the N-C-S unit containing the 2-amino group. In the simplest case, this is thiourea itself.

An α-Halocarbonyl Precursor: This three-carbon fragment provides the C4, C5, and the attached methyl and carbaldehyde groups.

The main challenge lies in identifying a suitable and accessible α-halocarbonyl precursor that contains the required aldehyde (or a protected precursor) at C4 and the methyl group at C5. A plausible precursor would be a 3-halo-2-methyl-4-oxobutanal or a related derivative.

A potential retrosynthetic pathway is outlined below:

Target Molecule: this compound.

First Disconnection (Hantzsch Reaction): The thiazole ring is disconnected across the S1-C5 and N3-C4 bonds. This leads to Thiourea and a hypothetical α-haloketoaldehyde: 3-halo-2-methyl-4-oxobutanal . The 'halo' group is typically bromine or chlorine.

Functional Group Interconversion (FGI): The aldehyde group in the target molecule is highly reactive. Therefore, it is often strategically advantageous to carry it through the synthesis in a protected form, such as an acetal (B89532). The retrosynthesis would thus involve an FGI step from the aldehyde to an acetal (e.g., a diethyl acetal). This makes the precursor 3-halo-2-methyl-4,4-diethoxybutanal .

Simplification of the Precursor: The halo-ketoaldehyde precursor is not a simple starting material. It would be synthesized from simpler precursors. For example, it could potentially be derived from 2-methylacetoacetaldehyde or its synthetic equivalents through a halogenation step.

This analysis highlights that while this compound is a valuable building block, its own synthesis requires careful planning, likely involving the protection of the aldehyde functionality and a classical Hantzsch cyclization as the key ring-forming step.

| Step | Synthetic Transformation (Forward Direction) | Retrosynthetic Disconnection | Precursors Identified |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis (Cyclization) | C-S and C-N bond formation | Thiourea + α-halocarbonyl |

| 2 | Deprotection of Aldehyde | Functional Group Interconversion (FGI) | Protected form (e.g., acetal) of the target |

| 3 | Halogenation of Carbonyl Compound | C-Halogen bond formation | A suitable β-dicarbonyl or ketoaldehyde |

Advanced Methodologies for the Physicochemical and Structural Elucidation of 2 Amino 5 Methylthiazole 4 Carbaldehyde and Its Derivatives in Research Contexts

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the absolute configuration of chiral centers and revealing the supramolecular architecture established through intermolecular interactions such as hydrogen bonding and π-π stacking.

For derivatives of 2-aminothiazole (B372263), this technique has been instrumental. For instance, the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol revealed that the benzene (B151609) and thiazole (B1198619) rings are nearly co-planar, with a dihedral angle of just 2.1(2)°. researchgate.net The crystal packing in this derivative is stabilized by a network of intermolecular N—H⋯O hydrogen bonds and an intramolecular O—H⋯N hydrogen bond. researchgate.net Similarly, X-ray analysis of other complex thiazole derivatives has shown how intramolecular hydrogen bonds, for example between amino and triazole groups, play a crucial role in stabilizing the crystal structure. nih.gov The packing modes of thiazole derivatives, such as herringbone or slipped-stack arrangements, are governed by a combination of synergistic non-covalent interactions, which can be modulated by varying functional appendages. rsc.org

Table 1: Crystallographic Data for a Representative Thiazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(2-Amino-5-methylthiazol-4-yl)phenol |

| Chemical Formula | C₁₀H₁₀N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene-Thiazole) | 2.1(2)° |

Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton.

For 2-Amino-5-methylthiazole (B129938) and its derivatives, ¹H NMR spectra typically show characteristic signals for the methyl group protons, aromatic protons, and the amine (NH₂) protons. For example, in a series of 2-amino-5-methylthiazole derivatives containing an oxadiazole moiety, the methyl protons (CH₃) appear as a singlet around δ 2.30-2.32 ppm, while the azomethine proton (–CH=N–) resonates as a singlet between δ 8.59 and 9.07 ppm. nih.gov The amine protons of a related precursor, ethyl 2-amino-5-methylthiazole-4-carboxylate, appear at δ 6.91 ppm. nih.gov

¹³C NMR spectra provide complementary data on the carbon framework. For 2-Amino-5-methylthiazole, distinct signals are observed for the methyl carbon, the thiazole ring carbons, and any carbons in substituent groups. chemicalbook.com Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com Furthermore, low-field NMR spectroscopy has been demonstrated as an effective tool for real-time monitoring of thiazole synthesis, showcasing its utility in process analytical technology. analytik.news

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2-Amino-5-methylthiazole Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (thiazole) | ~2.31 | Singlet |

| -CH₂- | ~3.61 | Singlet |

| Ar-H | 6.52-7.84 | Multiplet |

| –CH=N– (azomethine) | ~8.67 | Singlet |

| -SH (thiol) | ~13.05 | Singlet |

Data derived from a 5-((2-((4-methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivative in DMSO-d₆. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high accuracy. This is crucial for confirming the identity of newly synthesized compounds. The fragmentation patterns observed in the mass spectrum also provide valuable structural information.

In the characterization of 2-Amino-5-methylthiazole-4-carbaldehyde derivatives, HRMS is routinely used to confirm their successful synthesis. For example, the mass spectrum of a synthesized derivative, 5-((2-((2,4-dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol, showed a protonated molecular ion peak (M+1) at m/z 377, consistent with its calculated molecular weight. nih.gov Similarly, another derivative in the same series displayed an (M+1) peak at m/z 318, confirming its elemental composition of C₁₃H₁₁N₅OS₂. nih.gov Analysis of the fragmentation patterns can help to identify characteristic substructures within the molecule, further corroborating the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying key functional groups in this compound and its derivatives. The presence of the amino group (NH₂) is typically confirmed by stretching bands in the region of 3100-3400 cm⁻¹. The carbonyl group (C=O) of the aldehyde gives a strong absorption band around 1680-1700 cm⁻¹. For Schiff base derivatives formed from the carbaldehyde, the imine (C=N) stretching vibration is observed around 1574–1603 cm⁻¹. nih.gov For example, in the synthesis of thiazole derivatives, the disappearance of NH₂ bands and the appearance of a C=N stretching band confirms the condensation reaction between an amino group and an aldehyde. nih.gov

Raman spectroscopy offers complementary information. Studies on 2-aminothiazole have identified characteristic bands for C=C and C=N stretching, as well as C-H in-plane bending vibrations. researchgate.net The C-S bond of the thiazole ring also gives rise to signals in the Raman spectrum. researchgate.net Both FT-IR and Raman spectra can be sensitive to intermolecular interactions, such as hydrogen bonding, which may cause shifts in vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for Functional Groups in 2-Amino-5-methylthiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| -NH₂ (stretch) | 3148-3364 |

| -OH (stretch) | ~3416 |

| C=O (aldehyde/ketone) | 1653-1693 |

| C=N (imine/thiazole) | 1574-1625 |

| C=C (aromatic) | 1585-1610 |

Data compiled from various thiazole derivatives. nih.govnih.govmdpi.com

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, most commonly mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing the purity of synthesized compounds and for analyzing complex reaction mixtures.

These techniques are crucial in the development of synthetic routes to this compound and its derivatives. They allow researchers to monitor the progress of a reaction by identifying the starting materials, intermediates, by-products, and the final product in the reaction mixture. This real-time analysis is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net For final products, LC-MS or GC-MS can provide a purity profile, which is essential for ensuring that the material used in subsequent research is of high quality and free from significant impurities that could affect experimental outcomes.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability Mechanism Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, such as melting and crystallization. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information about thermal stability and decomposition.

For 2-aminothiazole derivatives, these methods are used to determine key properties like melting point and decomposition temperature. A thermochemical study of 2-amino-1,3,4-thiadiazole (B1665364) and its methyl- and ethyl-substituted derivatives utilized calorimetric techniques to determine their standard molar enthalpies of formation, providing fundamental data on their thermodynamic stability. researchgate.net TGA can reveal the temperature at which a compound begins to degrade, which is critical information for its handling, storage, and application in processes that may involve elevated temperatures. DSC can identify phase transitions and determine the purity of crystalline samples.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior Investigations

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. By scanning the potential of an electrode and measuring the resulting current, CV can identify oxidation and reduction events, determine their reversibility, and provide insights into reaction mechanisms.

The electrochemical behavior of 2-aminothiazole and its derivatives has been the subject of several studies. The electrochemical oxidation of 2-aminothiazole was found to be an irreversible process involving the transfer of two electrons and two protons. Studies on various substituted 2-amino-4-phenylthiazoles have shown that these compounds undergo reduction processes, with the potential depending on the nature of the substituent on the phenyl ring. researchgate.net The oxidation of the amino group at the C2 position of the thiazole ring is also a characteristic feature in the voltammetric response of these compounds. researchgate.net Such studies are essential for applications where the electron-donating or accepting properties of the thiazole derivative are important, such as in the development of sensors, catalysts, or novel electronic materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| 2-(2-Amino-5-methylthiazol-4-yl)phenol |

| Ethyl 2-amino-5-methylthiazole-4-carboxylate |

| 5-((2-((2,4-dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol |

| 5-((2-((4-methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol |

| 2-Amino-1,3,4-thiadiazole |

| 2-Amino-5-methyl-1,3,4-thiadiazole |

| 2-Amino-5-ethyl-1,3,4-thiadiazole |

Surface Characterization Techniques (e.g., AFM, SEM) for Derived Materials

Information not available in the searched scientific literature.

Future Research Directions and Unexplored Avenues for 2 Amino 5 Methylthiazole 4 Carbaldehyde Chemistry

Development of Novel and Efficient Synthetic Pathways

Furthermore, the exploration of catalytic methods, particularly those employing earth-abundant metals, could provide more sustainable alternatives to traditional stoichiometric reagents. The application of novel catalytic systems could also enable the use of more readily available and less hazardous starting materials. Investigations into flow chemistry methodologies for the synthesis of this compound could also offer advantages in terms of scalability, safety, and reproducibility.

Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms

The inherent functionality of 2-amino-5-methylthiazole-4-carbaldehyde, featuring an amino group, an aldehyde, and a thiazole (B1198619) ring, presents a rich landscape for chemical transformations. While the reactivity of the amino and aldehyde groups in reactions like Schiff base formation is established, there are numerous underexplored avenues. nih.gov Future studies could investigate the selective functionalization of the C-H bonds on the thiazole ring, potentially through transition-metal-catalyzed C-H activation. This would open up new pathways for derivatization that are not reliant on the pre-existing functional groups.

Moreover, a deeper mechanistic understanding of its known reactions through kinetic and computational studies could lead to the optimization of reaction conditions and the discovery of new catalytic cycles. The thiazole ring itself can participate in various cycloaddition reactions, and a systematic exploration of its reactivity with different dienophiles or dipolarophiles could yield novel fused heterocyclic systems with interesting chemical properties.

Integration into Emerging Material Science Architectures (non-biological applications)

The unique electronic and structural features of the 2-aminothiazole (B372263) core suggest its potential utility in the realm of material science. Future research is anticipated to explore the incorporation of this compound and its derivatives into polymeric structures and metal-organic frameworks (MOFs). The amino and aldehyde functionalities provide convenient handles for polymerization or for coordination to metal centers, respectively.